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molecular formula C5H5NO4S2 B8661546 4-Sulfamoylthiophene-3-carboxylic acid CAS No. 59337-86-9

4-Sulfamoylthiophene-3-carboxylic acid

Cat. No. B8661546
M. Wt: 207.2 g/mol
InChI Key: VAHHPJSRCPYDLP-UHFFFAOYSA-N
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Patent
US04621142

Procedure details

Preparation is according to the method disclosed in U.S. Pat. No. 4,028,373. A solution of 0.5 g. of 4-(aminosulfonyl)-3-thiophenecarboxylic acid methyl ester in 20 ml. of 10% aqueous sodium hydroxide is allowed to sit at room temperature for 3 days. The solution is acidified with concentrated hydrochloric acid. The precipitate which forms is collected to give 0.35 g. of product. A small amount is recrystallized twice from ethyl acetate (petroleum ether is added to the cloudy point to initiate precipitation) to give the analytical sample, m.p. 222°-224° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:9]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:8][S:7][CH:6]=1)=[O:4].[OH-].[Na+].Cl>>[NH2:13][S:10]([C:9]1[C:5]([C:3]([OH:4])=[O:2])=[CH:6][S:7][CH:8]=1)(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CSC=C1S(=O)(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Preparation
CUSTOM
Type
CUSTOM
Details
The precipitate which forms is collected
CUSTOM
Type
CUSTOM
Details
to give 0.35 g
CUSTOM
Type
CUSTOM
Details
A small amount is recrystallized twice from ethyl acetate (petroleum ether
ADDITION
Type
ADDITION
Details
is added to the cloudy point
CUSTOM
Type
CUSTOM
Details
precipitation)
CUSTOM
Type
CUSTOM
Details
to give the analytical sample, m.p. 222°-224° C.

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
NS(=O)(=O)C=1C(=CSC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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